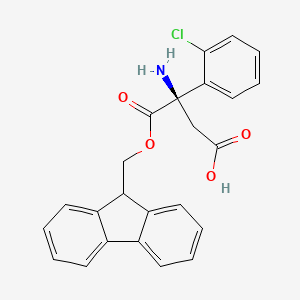
3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.165 g/mol. This compound features an oxirane ring (epoxide) and an α,β-unsaturated aldehyde group, making it a versatile molecule in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal typically involves the epoxidation of an α,β-unsaturated ketone followed by an aldol condensation reaction. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide and oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal involves its reactivity towards nucleophiles due to the presence of the oxirane ring and the α,β-unsaturated aldehyde group. The compound can undergo Michael addition reactions, where nucleophiles attack the β-carbon of the α,β-unsaturated aldehyde, leading to the formation of various adducts . The molecular targets and pathways involved in its biological activities are still under investigation, but its reactivity towards nucleophiles plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Pentyloxiran-2-yl)prop-2-enal: Similar structure with a pentyl group instead of an acetyl group.
3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones: Similar compounds with aryl groups and different substituents on the oxirane ring
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
3-(3-acetyl-3-methyloxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C8H10O3/c1-6(10)8(2)7(11-8)4-3-5-9/h3-5,7H,1-2H3 |
InChI-Schlüssel |
CXKGBYZSVHZMSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(C(O1)C=CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




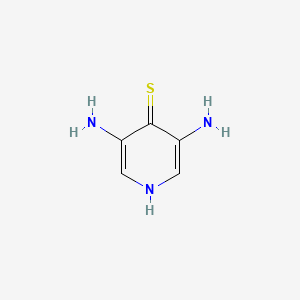

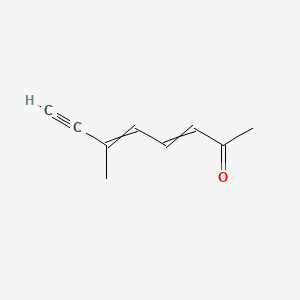
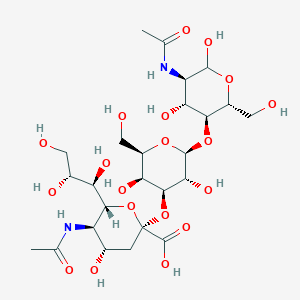
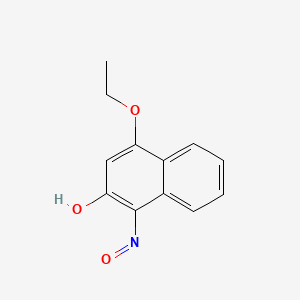
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
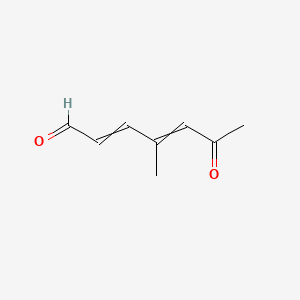
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
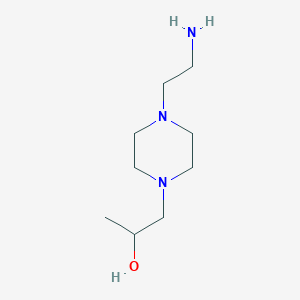
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
